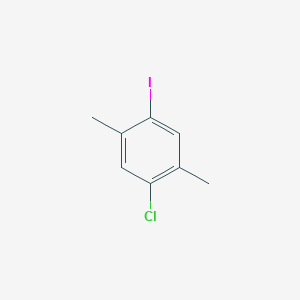

1-Chloro-4-iodo-2,5-dimethylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Chloro-4-iodo-2,5-dimethylbenzene is a chemical compound with the molecular formula C8H8ClI . It has a molecular weight of 266.51 . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8ClI/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Scientific Research Applications

Chromatographic Analysis

In analytical chemistry, chloro derivatives of dimethylbenzene, including compounds similar to 1-Chloro-4-iodo-2,5-dimethylbenzene, have been studied for their chromatographic properties. Bermejo, Blanco, and Guillén (1985) explored the capillary gas chromatography of chloro derivatives of 1,4-dimethylbenzene, demonstrating the utility of these compounds in separation science and the prediction of boiling points through empirical relationships between Kovats retention indices and physico-chemical properties (Bermejo et al., 1985).

Organometallic Chemistry and Catalysis

In the field of organometallic chemistry, aryl(dimethyl)gallium compounds, including derivatives of dimethylbenzene, have been synthesized and analyzed for their structure and redistribution reactions. Jutzi, Izundu, Neumann, Mix, and Stammler (2008) explored the interaction of diphenylmercury with trimethylgallium to form dimethyl(phenyl)gallium compounds, revealing insights into the coordination geometry and stability of these organometallic complexes (Jutzi et al., 2008).

Advanced Materials and Environmental Applications

Carbazole-bearing porous organic polymers, synthesized using chloromethyl-benzene derivatives, have shown exceptional performance in iodine vapor adsorption, indicating their potential for addressing environmental issues. Xiong, Tang, Pan, Li, Tang, and Yu (2019) developed polymers with a unique mulberry-like morphology, offering a novel approach to efficient iodine sorption and highlighting the versatility of chloro-derivatives in material science (Xiong et al., 2019).

Chemical Synthesis and Mechanistic Studies

The electrophilic chlorination of arenes and heterocycles using chloro-1,2-benziodoxol-3-one has been demonstrated as an efficient method for chlorination, applicable to nitrogen-containing heterocycles, arenes, BODIPY dyes, and pharmaceuticals. This methodology, highlighting the reagent's practicality and potential for industrial application, showcases the broader applicability of chlorination reactions in synthetic chemistry (Wang et al., 2016).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H312, and H332 . These codes indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Mode of Action

The compound could potentially undergo electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom in the aromatic ring . The presence of electron-donating methyl groups and electron-withdrawing halogens (chlorine and iodine) could influence the reactivity of the compound.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s reactivity and stability. For example, the compound might be more reactive under acidic conditions, which could facilitate electrophilic aromatic substitution reactions .

Properties

IUPAC Name |

1-chloro-4-iodo-2,5-dimethylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClI/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXURTWFADPUCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2975503.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)propanamide](/img/structure/B2975510.png)

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2975512.png)

![2-[6-(Furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2975517.png)

![N-[1-(2-bromoacetyl)cyclopentyl]-2,2,2-trifluoroacetamide](/img/structure/B2975518.png)